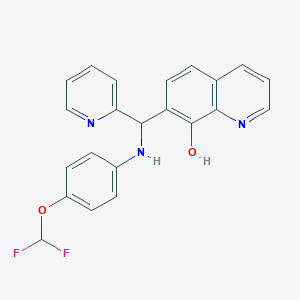![molecular formula C22H26ClN7O B12163942 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12163942.png)
3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, piperazine, and tetrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.
Introduction of the tetrazole group: This is often done via cycloaddition reactions involving azides and nitriles.
Attachment of the chlorophenyl and pyridinyl groups: These steps usually involve substitution reactions where the aromatic rings are introduced through nucleophilic aromatic substitution or similar mechanisms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: A compound with a similar structure, used as an antidepressant.
Buspirone: Another piperazine derivative with anxiolytic properties.
Aripiprazole: A piperazine-containing antipsychotic.
Uniqueness
3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its combination of aromatic, piperazine, and tetrazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H26ClN7O |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26ClN7O/c23-21-3-1-19(2-4-21)20(16-30-17-25-26-27-30)15-22(31)29-13-11-28(12-14-29)10-7-18-5-8-24-9-6-18/h1-6,8-9,17,20H,7,10-16H2 |
InChI-Schlüssel |
HALNVVHGIFIFNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B12163863.png)

![Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B12163871.png)
![propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12163880.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12163888.png)


![4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12163918.png)

![ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163920.png)

![1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane](/img/structure/B12163936.png)
![N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12163947.png)
